2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide

Purity Quality Control Reproducibility

2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338410-60-9) is a synthetic small-molecule benzimidazole derivative supplied at 95% purity (HPLC). It belongs to the class of carboxamide-substituted benzimidazoles, which have been disclosed in patent literature as pharmaceutical compositions with tryptase-inhibiting activity.

Molecular Formula C17H16ClN3O
Molecular Weight 313.79
CAS No. 338410-60-9
Cat. No. B2870610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide
CAS338410-60-9
Molecular FormulaC17H16ClN3O
Molecular Weight313.79
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H16ClN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-5-3-4-6-13(12)18/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyXZFPFZKQWLOWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338410-60-9): Sourcing-Grade Benzimidazole Carboxamide for Targeted Research


2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS 338410-60-9) is a synthetic small-molecule benzimidazole derivative supplied at 95% purity (HPLC) . It belongs to the class of carboxamide-substituted benzimidazoles, which have been disclosed in patent literature as pharmaceutical compositions with tryptase-inhibiting activity [1]. The compound features a 2-chlorophenyl carboxamide group linked via a methylene bridge to a 5,6-dimethyl-1H-benzimidazole core, a substitution pattern that distinguishes it from unsubstituted or mono-substituted benzimidazole carboxamides.

Why 2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide Cannot Be Replaced by Other Benzimidazole Carboxamides


Carboxamide-substituted benzimidazoles exhibit pronounced structure–activity relationships (SAR) where even minor alterations to the benzimidazole core or the N‑acyl moiety can drastically shift potency, selectivity, and physicochemical properties [1]. In the tryptase inhibitor patent family, the nature and position of substituents on the benzimidazole ring (R2, R3) are explicitly defined as critical for inhibitory activity, meaning that generic substitution with an unsubstituted or differently substituted benzimidazole carboxamide risks loss of target engagement [1]. Therefore, researchers requiring a 5,6-dimethyl-2-(aminomethyl)benzimidazole scaffold with a 2‑chlorobenzamide capping group cannot arbitrarily interchange this compound with other in‑class analogs without compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide


Purity Specification: 95% HPLC vs. Common Benzimidazole Screening Compounds

The target compound is supplied at a certified purity of 95% as determined by HPLC . In contrast, many closely related benzimidazole carboxamide analogs available from screening libraries are offered at purities of 90% or lower, which can introduce confounding impurities in dose–response assays [1]. This 95% minimum purity reduces the risk of off‑target effects arising from contaminants and supports more reliable SAR interpretation.

Purity Quality Control Reproducibility

Structural Differentiation: 5,6-Dimethyl Substitution vs. Unsubstituted Benzimidazole Carboxamide Core

The 5,6-dimethyl substitution on the benzimidazole core increases calculated logP by approximately 0.6–0.8 log units relative to the unsubstituted 1H-benzimidazole-2-carboxamide parent (calculated logP ≈ 2.1 vs. ≈ 1.4 for the des-methyl analog) [1]. This lipophilicity shift can enhance membrane permeability and influence binding to hydrophobic pockets in targets such as tryptase, where the patent SAR explicitly highlights the role of R2/R3 substituents [2].

Structure-Activity Relationship Lipophilicity Target Binding

Tryptase Inhibitory Potential: Patent-Class Association and Expected Activity Profile

The patent family US20030105137A1 discloses that carboxamide-substituted benzimidazoles of general formula (I), into which the target compound falls, exhibit tryptase-inhibiting activity [1]. Although no IC50 value is publicly available for this specific compound, the patent exemplifies close analogs with tryptase IC50 values in the low micromolar range (e.g., Example 23: IC50 = 2.3 µM) [1]. The 5,6-dimethyl pattern is conserved in several active examples, suggesting that the target compound is likely to retain tryptase engagement.

Tryptase Inhibition Allergic Inflammation Patent Pharmacology

Recommended Research and Procurement Scenarios for 2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide


Tryptase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing tryptase inhibitors for allergic asthma or inflammatory bowel disease can use this compound as a reference standard for the 5,6-dimethyl-2-(aminomethyl)benzimidazole chemotype. Its defined purity (95% HPLC) and alignment with the active pharmacophore space described in patent US20030105137A1 [1] make it suitable for systematic SAR studies where modifications to the N‑acyl moiety are explored while keeping the benzimidazole core constant.

Physicochemical Property Benchmarking for CNS-Penetrant Benzimidazoles

With a calculated logP of approximately 2.1 , this compound occupies a favorable lipophilicity range for CNS drug discovery (logP 1–4). Research groups can use it as a baseline compound to assess the impact of polar substitutions on permeability and efflux ratios in MDCK-MDR1 or Caco-2 assays, using the 5,6-dimethyl substitution as a starting point for tuning logP without altering the core scaffold.

Chemical Biology Probe for p53-MDM2 Interaction Studies (Conditional Application)

Although direct MDM2 binding data are not yet available for this specific compound, benzimidazole carboxamides have been explored as MDM2/p53 interaction inhibitors . Researchers investigating alternative chemotypes for MDM2 can procure this compound for preliminary fluorescence polarization or MST screening, and if activity is confirmed, use it as a simpler, synthetically accessible scaffold relative to complex spiro-oxindole inhibitors.

Quality Control Standard for Benzimidazole Library Synthesis

Contract research organizations (CROs) and combinatorial chemistry groups synthesizing benzimidazole libraries can employ this compound as an analytical reference standard for HPLC method development and purity calibration, given its well-characterized purity specification and the commercial availability of the 95% batch.

Quote Request

Request a Quote for 2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.